2,3-Dimethyl-1-propylnaphthalene
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Overview
Description
2,3-Dimethyl-1-propylnaphthalene is an organic compound belonging to the naphthalene family Naphthalene compounds are characterized by their two fused benzene rings, which provide a stable aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-propylnaphthalene can be achieved through various organic reactions. One common method involves the alkylation of naphthalene derivatives. For instance, Friedel-Crafts alkylation can be employed, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The methyl groups can be introduced through a similar alkylation process using methyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-propylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various alkylated and acylated naphthalene derivatives
Scientific Research Applications
2,3-Dimethyl-1-propylnaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-propylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-propylnaphthalene
- 2,3-Dimethylnaphthalene
- 1,3-Dimethyl-2-propylnaphthalene
Uniqueness
2,3-Dimethyl-1-propylnaphthalene is unique due to the specific positioning of its methyl and propyl groups, which can significantly influence its chemical reactivity and physical properties compared to other naphthalene derivatives.
Properties
CAS No. |
36511-70-3 |
---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,3-dimethyl-1-propylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-7-14-12(3)11(2)10-13-8-5-6-9-15(13)14/h5-6,8-10H,4,7H2,1-3H3 |
InChI Key |
FWTLXAOXYOOOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC2=CC=CC=C21)C)C |
Origin of Product |
United States |
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